Val-gly

Description

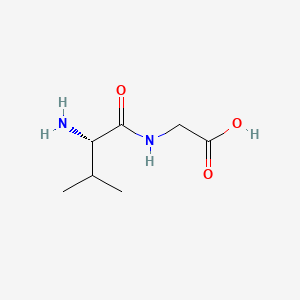

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUPEELXVYPCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71698-68-5, 686-43-1 | |

| Record name | NSC524129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Val-Gly Dipeptide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the Val-gly dipeptide, a molecule of growing interest in biochemical and pharmaceutical research. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its antioxidant potential. This guide is intended for researchers, scientists, and professionals in drug development.

Core Structure and Properties

This compound, or L-Valylglycine, is a dipeptide composed of the amino acids L-valine and glycine.[1] The valine residue is at the N-terminus, and the glycine residue is at the C-terminus.

Chemical Structure

The chemical structure of this compound is characterized by a peptide bond linking the carboxyl group of valine to the amino group of glycine.

IUPAC Name: 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetic acid[1]

Molecular Formula: C7H14N2O3[1]

Canonical SMILES: CC(C)--INVALID-LINK--N[1]

InChI Key: IOUPEELXVYPCPG-LURJTMIESA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| XLogP3 | -2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 174.10044231 Da | PubChem[1] |

| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 179 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 1 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Synthesis and Purification

This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and available resources.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for producing peptides. The following is a general protocol based on the Fmoc/tBu strategy.

Logical Workflow for Solid-Phase Peptide Synthesis of this compound

References

A Technical Guide to the In Vivo Synthesis of Valyl-Glycine

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering, natural product synthesis, and peptide research.

Abstract: The dipeptide Valyl-Glycine (Val-Gly) is a fundamental biochemical structure, serving as a component of larger peptides and potentially possessing unique biological activities. Unlike the synthesis of its constituent amino acids, a single, universal pathway for this compound formation is not conserved across all organisms. Instead, its in vivo synthesis is primarily attributed to complex enzymatic machinery, most notably Non-Ribosomal Peptide Synthetases (NRPSs) in microorganisms, and other specialized enzymes capable of forming peptide bonds. This technical guide provides a comprehensive overview of the known and hypothetical in vivo synthesis pathways of this compound, the biosynthesis of its precursors, quantitative data from relevant enzymatic studies, and detailed experimental protocols for pathway analysis and reconstitution.

Precursor Biosynthesis: The Foundation of this compound Synthesis

The availability of L-Valine and L-Glycine is the primary prerequisite for this compound synthesis. The metabolic pathways for these amino acids are highly regulated and integrated with central carbon metabolism.

L-Valine Biosynthesis

L-Valine is a branched-chain amino acid synthesized from pyruvate, an end-product of glycolysis.[1] The pathway involves a series of enzymatic steps shared in part with isoleucine biosynthesis.[2]

Key Steps:

-

Acetolactate Synthase (AHAS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate. This is a key regulatory point, subject to feedback inhibition by valine.[2][3]

-

Acetohydroxy Acid Isomeroreductase: Concurrently isomerizes and reduces α-acetolactate to α,β-dihydroxy-isovalerate.

-

Dihydroxyacid Dehydratase: Dehydrates the intermediate to α-ketoisovalerate (KIV).

-

Branched-Chain Amino Acid Aminotransferase (e.g., Bat1 in yeast): Transfers an amino group, typically from glutamate, to α-ketoisovalerate to yield L-Valine.[4]

Regulation: The pathway is tightly regulated. In many bacteria and yeast, the entire set of genes is organized in an operon (e.g., the ilv operon) and is subject to multivalent repression by valine, leucine, and isoleucine.[1][5] The activity of the initial enzyme, AHAS, is a primary site of feedback inhibition.[3]

References

- 1. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Presentation biosynthesis of valine , leucine and isoleucine | PPTX [slideshare.net]

- 4. Valine biosynthesis in Saccharomyces cerevisiae is regulated by the mitochondrial branched-chain amino acid aminotransferase Bat1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of isoleucine-valine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Val-Gly Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Val-Gly (L-valyl-glycine) represents a fundamental building block in the vast landscape of peptide science. While not as extensively studied for its intrinsic biological activity as larger, more complex peptides, this compound has been instrumental in the historical development of peptide synthesis and continues to be a relevant motif in contemporary drug development, particularly in the design of prodrugs. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological relevance of this compound, with a focus on quantitative data and detailed experimental protocols.

Discovery and Historical Context

The discovery of this compound is not marked by a singular event but is rather intertwined with the foundational advancements in peptide chemistry in the early 20th century. The pioneering work of Emil Fischer at the beginning of the 1900s laid the theoretical and practical groundwork for understanding the peptide bond, the fundamental linkage between amino acids.[1][2] Fischer's development of methods for synthesizing dipeptides, such as glycylglycine in 1901, opened the door for the creation of other simple peptides, including this compound.[1][2]

A significant leap forward came with the introduction of the Bergmann-Zervas carbobenzoxy (Cbz) method in 1932.[3] This technique provided a reliable method for protecting the amino group of an amino acid, allowing for controlled, stepwise peptide synthesis and preventing unwanted polymerization.[3] The principles established by Fischer and the practical tools provided by Bergmann and Zervas were pivotal for the eventual synthesis and study of specific dipeptides like this compound.

Physicochemical Properties

This compound is a dipeptide composed of L-valine and glycine residues.[4] It is classified as a metabolite and exists in tautomeric equilibrium with its zwitterionic form.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₃ | PubChem[4] |

| Molecular Weight | 174.20 g/mol | PubChem[4] |

| IUPAC Name | 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetic acid | PubChem[4] |

| CAS Number | 686-43-1 | PubChem[4] |

| Computed XLogP3 | -2.7 | PubChem[4] |

| Hydrogen Bond Donor Count | 3 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

| Exact Mass | 174.10044231 Da | PubChem[4] |

| Topological Polar Surface Area | 92.4 Ų | PubChem[4] |

| Heavy Atom Count | 12 | PubChem[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through both classical solution-phase methods and more modern solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis

Solution-phase synthesis, while more labor-intensive for longer peptides, is a viable and scalable method for producing dipeptides like this compound.[5] The general workflow involves the protection of the amino and carboxyl groups of the constituent amino acids, a coupling step to form the peptide bond, and subsequent deprotection.[5][6]

This protocol is a representative example based on established principles of solution-phase peptide synthesis.[5]

Step 1: Protection of Amino and Carboxyl Groups

-

N-Boc-Glycine Synthesis:

-

Dissolve glycine (1.0 eq) in a suitable aqueous base (e.g., 1M NaOH).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in an organic solvent (e.g., dioxane).

-

Stir vigorously at room temperature for 4-6 hours.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extract the N-Boc-glycine with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[5]

-

-

L-Valine Methyl Ester Hydrochloride Synthesis:

-

Suspend L-valine (1.0 eq) in methanol at 0 °C.

-

Slowly add thionyl chloride (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride.[5]

-

Step 2: Coupling Reaction

-

Dissolve N-Boc-glycine (1.0 eq), L-valine methyl ester hydrochloride (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OMe.[5]

Step 3: Deprotection

-

Dissolve the protected dipeptide in a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Subject the resulting oil to saponification by dissolving in methanol and adding 1M NaOH.

-

Stir for 2 hours at room temperature.

-

Neutralize the solution with 1M HCl.

-

Purify the crude this compound by recrystallization from a water/ethanol mixture.[5]

References

An In-depth Technical Guide to the Physicochemical Characteristics of Valyl-glycine (Val-Gly)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valyl-glycine (Val-Gly), a dipeptide composed of the amino acids valine and glycine, serves as a fundamental building block of proteins and may exhibit unique biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It includes tabulated summaries of known and calculated properties, detailed experimental protocols for their determination, and visualizations of relevant workflows and potential biological pathways. This document is intended to be a valuable resource for researchers in drug development, biochemistry, and related fields who are working with or interested in the properties and potential applications of this dipeptide.

Molecular and Physicochemical Properties

This compound is a simple dipeptide with the chemical formula C7H14N2O3.[1] Its structure consists of a valine residue linked to a glycine residue via a peptide bond. The presence of the hydrophobic, branched-chain side group of valine and the small, nonpolar side chain of glycine influences its overall physicochemical profile.

General Properties

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14N2O3 | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Monoisotopic Mass | 174.10044231 Da | [1] |

| Physical Description | Solid | [1] |

| XLogP3 | -2.7 | [1] |

| Topological Polar Surface Area | 92.4 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 |

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, the pI can be estimated by averaging the pKa values of the terminal α-carboxyl group and the terminal α-amino group.

Table 2: Estimated Isoelectric Point of this compound

| Ionizable Group | Approximate pKa |

| α-carboxyl group (Glycine) | ~2.34 |

| α-amino group (Valine) | ~9.62 |

| Calculated Isoelectric Point (pI) | ~5.98 |

Note: The pKa values are based on the individual amino acids and may vary slightly in the dipeptide structure.

Experimental Protocols for Physicochemical Characterization

To obtain precise experimental data for this compound, the following detailed methodologies are recommended.

Determination of Melting Point by Fast Scanning Calorimetry (FSC)

Due to the tendency of peptides to decompose at high temperatures under slow heating rates, Fast Scanning Calorimetry (FSC) is a suitable technique for determining the melting point of this compound.

Caption: Workflow for determining the isoelectric point of this compound via Isoelectric Focusing.

Methodology:

-

Sample Preparation: A solution of this compound is prepared.

-

Focusing: The sample is applied to an immobilized pH gradient (IPG) strip. When an electric field is applied, the dipeptide will migrate through the pH gradient until it reaches the point where its net charge is zero, its isoelectric point.

-

Detection and Analysis: The gel is then stained to visualize the focused band of this compound. The position of the band along the IPG strip corresponds to a specific pH, which is the isoelectric point of the dipeptide.

Stability Profile

The stability of this compound in aqueous solutions is a critical parameter for its handling, storage, and application in various formulations. Stability is primarily affected by pH and temperature, with hydrolysis of the peptide bond being the main degradation pathway.

Table 3: Factors Influencing this compound Stability and Recommended Mitigation Strategies

| Factor | Potential Effect | Mitigation Strategy |

| pH | Acid or base-catalyzed hydrolysis of the peptide bond. | Maintain pH within a neutral to slightly acidic range (e.g., pH 4-7). Conduct a pH-rate profile study to determine the optimal pH for stability. |

| Temperature | Increased rate of hydrolysis and other degradation reactions. | Store solutions at low temperatures (2-8 °C for short-term, -20 °C or lower for long-term). Avoid repeated freeze-thaw cycles. |

| Enzymatic Degradation | Cleavage of the peptide bond by proteases. | Use sterile, protease-free water and buffers. Consider the addition of protease inhibitors if used in biological systems. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the identity and structure of this compound. The expected chemical shifts are influenced by the electronic environment of each nucleus.

Expected ¹H NMR Signals for this compound:

-

Valine Residue: Signals corresponding to the α-proton, β-proton, and the two diastereotopic methyl groups of the isopropyl side chain.

-

Glycine Residue: A signal for the two α-protons.

-

Amide and Terminal Protons: Signals for the amide proton of the peptide bond and the protons of the terminal amino and carboxyl groups (which may exchange with the solvent).

Expected ¹³C NMR Signals for this compound:

-

Carbonyl Carbons: Two distinct signals for the carbonyl carbons of the peptide bond and the C-terminus.

-

α-Carbons: Signals for the α-carbons of the valine and glycine residues.

-

Valine Side Chain Carbons: Signals for the β-carbon and the two methyl carbons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to confirm the amino acid sequence of this compound. Electrospray ionization (ESI) is a common technique for analyzing peptides. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 175.1079. Tandem mass spectrometry (MS/MS) can be used to generate fragment ions that confirm the sequence.

Potential Biological Signaling Pathway Involvement

While this compound is a simple dipeptide, it may be involved in or serve as a structural motif for biologically active peptides. One notable example is its presence in elastin, a key protein in the extracellular matrix.

Chemotactic Activity of Elastin-Derived Peptides

Research has shown that peptides derived from the degradation of elastin can act as chemoattractants for cells such as fibroblasts and monocytes. A specific repeating hexapeptide in elastin, this compound-Val-Ala-Pro-Gly (VGVAPG), which contains the this compound sequence, has been identified as a potent chemotactic agent. T[2]his suggests that the this compound motif may contribute to the recognition and signaling functions of these larger peptides.

Logical Relationship of this compound in Elastin-Mediated Chemotaxis

Caption: Potential role of the this compound motif in the chemotactic signaling of elastin-derived peptides.

This pathway highlights how a simple dipeptide sequence, as part of a larger peptide, can be crucial for initiating a biological response. The degradation of elastin, often occurring during tissue injury or inflammation, releases these chemotactic peptides, which then recruit cells to the site for tissue repair and remodeling.

Conclusion

This technical guide has summarized the key physicochemical characteristics of Valyl-glycine, providing both known data and detailed experimental protocols for the determination of important parameters. While this compound is a relatively simple dipeptide, a thorough understanding of its properties is essential for its application in research and development. The presented information on its molecular properties, stability, spectroscopic features, and potential involvement in biological signaling pathways serves as a comprehensive resource for scientists and professionals in the field. Further experimental investigation is encouraged to populate the data for properties that are currently only available as computed values.

References

Val-Gly (Valyl-glycine): An In-depth Technical Guide on a Bioactive Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Val-Gly, or valyl-glycine, is a dipeptide composed of the amino acids valine and glycine. While its presence as an endogenous metabolite is established, emerging research highlights its roles beyond simple protein catabolism. This technical guide provides a comprehensive overview of this compound's known biological functions, its association with metabolic pathways, and its potential as a signaling molecule, particularly in the context of tissue repair and gut-brain communication. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes key biological pathways involving this compound and related peptides.

Introduction

Valyl-glycine (this compound) is a dipeptide that arises from the breakdown of dietary and endogenous proteins.[1][2] While historically viewed as a transient intermediate in amino acid metabolism, recent studies have begun to uncover more specific and nuanced biological activities. This compound is of growing interest to researchers in fields ranging from metabolic diseases to immunology and neurobiology due to its potential roles as an antioxidant, a signaling molecule, and a component of larger bioactive peptides.[3] This guide aims to consolidate the current understanding of this compound in biological systems to support further research and development efforts.

Endogenous Roles and Metabolism of this compound

This compound is formed through the enzymatic hydrolysis of proteins and larger peptides. Its metabolic fate involves further breakdown into its constituent amino acids, valine and glycine, by various peptidases. These amino acids then enter their respective metabolic pathways.

Biosynthesis and Degradation

The formation of this compound occurs during protein digestion in the gastrointestinal tract and intracellular protein turnover. The peptide bond between valine and glycine is cleaved by dipeptidases, which are present in various tissues and on the brush border of the small intestine. The resulting free valine and glycine are then absorbed and utilized by the body for protein synthesis, energy production, or the synthesis of other biomolecules.

Association with Gut Microbiota

There is evidence to suggest a link between this compound and the gut microbiome. Metabolomic studies have identified this compound as a peptide that can be influenced by diet and gut microbial activity.[3] Certain soil microbes are known to produce this dipeptide, and its presence in human biological samples may, in part, reflect the metabolic output of the gut flora.[3]

Quantitative Data

Quantitative data for the simple dipeptide this compound in biological matrices is not extensively reported in the literature. However, data for its constituent amino acid, glycine, is available and provides some context for its potential physiological concentrations. It is important to note that the concentration of the dipeptide is expected to be significantly lower than that of the free amino acid.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| Glycine | Plasma | Healthy Males | 211 µM (95% CI: 193, 230) | [4][5] |

| Glycine | Plasma | Healthy Females | 248 µM (95% CI: 225, 271) | [4][5] |

| Glycine | Plasma | Males with COPD | 200 µM (95% CI: 186, 215) | [4][5] |

| Glycine | Plasma | Females with COPD | 262 µM (95% CI: 241, 283) | [4][5] |

| Glycine-Proline | Urine | Healthy Males | 78.0 ± 5 µmol/L | [6] |

| Glycine-Proline | Urine | Healthy Females | 54.7 ± 6 µmol/L | [6] |

Note: The data presented for glycine is for the free amino acid and not the this compound dipeptide. The dipeptide concentrations are likely to be substantially lower and are not well-documented in the available literature.

This compound in Signaling Pathways

While direct signaling pathways for the simple dipeptide this compound are not well-elucidated, it is a key component of larger peptides with established signaling roles.

Elastin-Derived Peptides and Chemotaxis

This compound is a recurring motif in elastin, a key protein of the extracellular matrix. The hexapeptide this compound-Val-Ala-Pro-Gly (VGVAPG) is a well-characterized elastin-derived peptide that exhibits chemotactic activity for fibroblasts and monocytes.[1][3][7][8] This suggests a role for this compound-containing peptides in tissue remodeling and inflammatory responses. The chemotactic signaling is thought to be mediated by the elastin receptor complex on the cell surface.

γ-Glu-Val-Gly and the Calcium-Sensing Receptor (CaSR)

The tripeptide γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly) has been identified as an activator of the Calcium-Sensing Receptor (CaSR).[9] The CaSR is a G-protein coupled receptor that plays a crucial role in sensing extracellular calcium levels and is involved in various physiological processes, including hormone secretion. Activation of the CaSR by γ-Glu-Val-Gly in enteroendocrine cells can stimulate the secretion of cholecystokinin (CCK), a hormone involved in digestion and satiety. This highlights a potential role for this compound-containing peptides in the gut-brain axis.

Experimental Protocols

The analysis of this compound in biological samples typically requires sensitive and specific analytical techniques due to its low endogenous concentrations and the complexity of the biological matrix. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of dipeptides.

Sample Preparation for LC-MS/MS Analysis of Dipeptides

This protocol provides a general workflow for the extraction of dipeptides from plasma or serum.

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Derivatization for Enhanced Detection (Optional)

For increased sensitivity and improved chromatographic retention, especially in reversed-phase chromatography, derivatization of the N-terminus of the dipeptide can be performed. Reagents such as dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used.[10][11]

-

Reconstitute the dried sample extract in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).

-

Add Derivatizing Reagent: Add a solution of the derivatizing agent (e.g., dansyl chloride in acetone) to the sample.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

-

Quenching: Quench the reaction by adding a suitable reagent (e.g., hydroxylamine).

-

LC-MS/MS Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system.

Conclusion and Future Directions

This compound is an endogenous dipeptide with emerging biological significance. While its role as a simple product of protein catabolism is well-established, its involvement in cell signaling, particularly as a component of larger bioactive peptides like elastin-derived peptides and γ-glutamyl-valyl-glycine, opens up new avenues for research. The chemotactic and hormone-releasing activities of these larger peptides suggest that this compound may play a role in inflammation, tissue repair, and gut-brain communication.

Future research should focus on several key areas:

-

Quantitative Analysis: Development and application of sensitive and specific analytical methods to determine the concentrations of this compound in various biological fluids and tissues under different physiological and pathological conditions.

-

Direct Signaling Roles: Investigation into whether the simple dipeptide this compound has any direct signaling activities, independent of its incorporation into larger peptides.

-

Metabolic Pathways: Further elucidation of the enzymes and transporters involved in this compound metabolism and transport.

-

Clinical Relevance: Exploration of this compound as a potential biomarker for diseases related to inflammation, metabolic disorders, and gut dysbiosis.

A deeper understanding of the biological roles of this compound could provide new insights into human health and disease and may lead to the development of novel therapeutic strategies.

References

- 1. [PDF] this compound-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes | Semantic Scholar [semanticscholar.org]

- 2. Human Metabolome Database: Showing metabocard for Valylglycine (HMDB0029127) [hmdb.ca]

- 3. This compound-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduced plasma glycine concentration in healthy and chronically diseased older adults: a marker of visceral adiposity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced plasma glycine concentration in healthy and chronically diseased older adults: a marker of visceral adiposity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diverse characteristics of the urinary excretion of amino acids in humans and the use of amino acid supplementation to reduce fatigue and sub-health in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amino acid sensing in the gut and its mediation in gut-brain signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CA2648671A1 - Derivatization-enhanced analysis of amino acids and peptides - Google Patents [patents.google.com]

- 11. welch-us.com [welch-us.com]

An In-depth Technical Guide on the Enzymatic Synthesis of Valyl-Glycine (Val-Gly)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of the dipeptide Valyl-Glycine (Val-Gly). It delves into various enzymatic strategies, presents quantitative data for comparison, offers detailed experimental protocols, and visualizes key processes to facilitate understanding and application in research and development.

Introduction to the Enzymatic Synthesis of Dipeptides

The synthesis of peptides is a cornerstone of pharmaceutical and biotechnological research. While chemical synthesis has been the traditional approach, it often involves harsh reaction conditions, the need for complex protection and deprotection steps, and can lead to racemization. Enzymatic peptide synthesis offers a milder, more specific, and environmentally benign alternative. Proteases, which naturally hydrolyze peptide bonds, can be employed in reverse to catalyze their formation under controlled conditions. This guide focuses on the application of this strategy for the synthesis of the dipeptide this compound, a molecule of interest in various biochemical and pharmaceutical contexts.

Enzymatic Strategies for this compound Synthesis

Several classes of enzymes have demonstrated efficacy in the synthesis of dipeptides, including this compound. The most prominent among these are serine proteases and metalloproteases.

-

L-Amino Acid Esterases: These enzymes catalyze the formation of a peptide bond between an L-amino acid ester (acyl donor) and a free amino acid (nucleophile). An L-amino acid esterase isolated from Elizabethkingia sp. TT1 has shown high synthetic activity towards this compound[1][2].

-

Serine Proteases (e.g., Papain, Alcalase): These enzymes, such as papain from papaya and alcalase (a subtilisin from Bacillus licheniformis), are widely used in peptide synthesis. They form a covalent acyl-enzyme intermediate with the acyl donor, which is then attacked by the amino group of the nucleophile to form the peptide bond. Papain and alcalase have been successfully used to synthesize various dipeptides with high yields[3].

-

Metalloproteases (e.g., Thermolysin): Thermolysin, a thermostable neutral metalloproteinase from Bacillus thermoproteolyticus, is another powerful catalyst for peptide synthesis. It exhibits a preference for hydrophobic amino acids at the P1' position of the acyl donor. Thermolysin-catalyzed synthesis often proceeds with high yields and stereospecificity[4][5][6].

The choice of enzyme depends on several factors, including substrate specificity, optimal reaction conditions (pH, temperature), and the desired yield. Immobilization of these enzymes on solid supports is a common strategy to enhance their stability and facilitate their reuse, making the process more cost-effective for industrial applications.

Data Presentation: A Comparative Overview of Enzymatic this compound Synthesis

While direct comparative studies on the yield of this compound synthesis using different enzymes are limited, the following table summarizes representative quantitative data for the synthesis of this compound and other similar dipeptides, providing a basis for enzyme selection.

| Enzyme | Acyl Donor | Nucleophile | Product | Yield (%) | Key Reaction Conditions | Reference |

| L-Amino Acid Esterase | Valine methylester | Glycine | This compound | High Activity Reported | pH 9.0, 25°C | [1][2] |

| Thermolysin | Cbz-Phe-OH | Leu-NH2 | Cbz-Phe-Leu-NH2 | ~80 | pH 7.0, 37°C, 5 h | [5] |

| Papain | N-carboxybenzyl-Gly | Phe-NH2 | N-carboxybenzyl-Gly-Phe-NH2 | 98.6 | Not specified | [3] |

| Alcalase (Subtilisin) | Bz-Arg-OEt | Gly-NH2 | Bz-Arg-Gly-NH2 | 83 | Water/organic cosolvent | [3] |

Note: The yields reported for Thermolysin, Papain, and Alcalase are for the synthesis of different dipeptides but serve as an indicator of their potential catalytic efficiency for this compound synthesis under optimized conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.

General Protocol for Enzymatic Dipeptide Synthesis

This protocol can be adapted for different enzymes by modifying the specific conditions as outlined in the subsequent sections.

Materials:

-

Acyl donor (e.g., N-protected Valine ester)

-

Nucleophile (e.g., Glycine)

-

Enzyme (e.g., Thermolysin, Papain, Alcalase, or L-amino acid esterase)

-

Buffer solution (e.g., Tris-HCl, Phosphate buffer)

-

Organic co-solvent (optional, e.g., acetonitrile, ethanol)

-

Reaction vessel

-

Shaker or stirrer

-

pH meter

-

Temperature-controlled incubator or water bath

Procedure:

-

Substrate Preparation: Dissolve the acyl donor and nucleophile in the chosen buffer solution. If using an organic co-solvent, prepare the appropriate mixture.

-

Enzyme Addition: Add the enzyme (either in free form or immobilized) to the reaction mixture.

-

Reaction Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme with constant stirring or shaking.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the reaction has reached completion or equilibrium, terminate it by either inactivating the enzyme (e.g., by heat or pH change) or by removing the immobilized enzyme.

-

Product Purification: Purify the synthesized this compound from the reaction mixture using techniques such as crystallization, extraction, or chromatography.

-

Product Characterization: Confirm the identity and purity of the this compound product using HPLC and Mass Spectrometry (MS).

Specific Protocol for Thermolysin-Catalyzed this compound Synthesis

Materials:

-

N-benzyloxycarbonyl-L-Valine (Cbz-Val-OH) as acyl donor

-

Glycine methyl ester hydrochloride (Gly-OMe·HCl) as nucleophile

-

Thermolysin

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.5)

-

Calcium chloride (CaCl2) solution (e.g., 10 mM)

-

Ethyl acetate

Procedure:

-

Dissolve Cbz-Val-OH (e.g., 50 mM) and Gly-OMe·HCl (e.g., 100 mM) in Tris-HCl buffer containing CaCl2. Adjust the pH to 7.5.

-

Add Thermolysin (e.g., 1 mg/mL) to the reaction mixture.

-

Incubate the mixture at 40°C with gentle shaking for 24 hours.

-

Monitor the formation of Cbz-Val-Gly-OMe by HPLC.

-

After the reaction, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The protected dipeptide can be deprotected via catalytic hydrogenation to obtain this compound.

Specific Protocol for Papain-Catalyzed this compound Synthesis (Immobilized)

Materials:

-

N-tert-butoxycarbonyl-L-Valine (Boc-Val-OH) as acyl donor

-

Glycine ethyl ester hydrochloride (Gly-OEt·HCl) as nucleophile

-

Immobilized Papain (e.g., on agarose beads)

-

Bicarbonate buffer (e.g., 0.2 M, pH 9.0)

-

Dichloromethane

Procedure:

-

Suspend immobilized papain in the bicarbonate buffer.

-

In a separate vessel, dissolve Boc-Val-OH and Gly-OEt·HCl in a 1:1 mixture of dichloromethane and bicarbonate buffer. Neutralize the hydrochloride with a suitable base (e.g., triethylamine).

-

Add the substrate solution to the immobilized enzyme suspension.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the formation of Boc-Val-Gly-OEt by HPLC.

-

Filter to remove the immobilized enzyme. The enzyme can be washed and reused.

-

Separate the organic phase, wash with acidic and basic solutions to remove unreacted substrates, and then with water.

-

Dry the organic phase and evaporate the solvent to obtain the protected dipeptide.

-

Deprotect the dipeptide to yield this compound.

Visualization of Key Processes

General Workflow for Enzymatic this compound Synthesis

Caption: General workflow for the enzymatic synthesis of this compound.

Catalytic Mechanism of Serine Proteases (e.g., Papain, Alcalase)

Caption: Catalytic mechanism of serine proteases in peptide synthesis.

Catalytic Mechanism of Metalloproteases (e.g., Thermolysin)

Caption: Catalytic mechanism of metalloproteases like thermolysin.

Conclusion

The enzymatic synthesis of this compound presents a viable and advantageous alternative to traditional chemical methods. Enzymes such as L-amino acid esterases, thermolysin, papain, and alcalase have shown significant potential for catalyzing this reaction with high efficiency and stereospecificity. The selection of the appropriate enzyme and the optimization of reaction conditions are crucial for achieving high yields. The use of immobilized enzymes further enhances the industrial feasibility of this green technology. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in harnessing the power of enzymes for the synthesis of this compound and other dipeptides.

References

- 1. Purification and Characterization of Elizabethkingia L-Amino Acid Esterase: an Enzyme Useful for Enzymatic Synthesis of the Dipeptide, Valyl-Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-Gly as a Building Block for Polypeptides: An In-depth Technical Guide

Introduction

The dipeptide Valine-Glycine (Val-Gly) is a fundamental building block in the synthesis of polypeptides and proteins, valued for its unique structural and functional properties. Comprising the hydrophobic, branched-chain amino acid valine and the conformationally flexible glycine, the this compound motif imparts specific characteristics to larger peptide chains. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-containing polypeptides, with a focus on experimental protocols and the elucidation of relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Physicochemical Properties of this compound

The inherent properties of the this compound dipeptide are foundational to its role in polypeptide structure and function. A summary of its key physicochemical characteristics is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O₃ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | |

| Isoelectric Point (pI) | ~5.8 (Estimated) | [2] |

Synthesis of this compound Containing Polypeptides

The incorporation of this compound units into polypeptide chains can be achieved through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Each method offers distinct advantages and is chosen based on the desired scale, purity, and length of the target polypeptide.

Solution-Phase Synthesis

Solution-phase synthesis is a classical approach that remains valuable for the large-scale production of short peptides. The general workflow involves the protection of reactive functional groups, coupling of the amino acid residues in a suitable solvent, and subsequent deprotection steps.

Experimental Protocol: Solution-Phase Synthesis of a this compound Containing Dipeptide (e.g., Boc-Val-Gly-OMe)

Materials:

-

Boc-Valine (Boc-Val-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Boc-Valine: Dissolve Boc-Val-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in DCM dropwise. Stir the reaction at 0°C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in DCM and neutralize with TEA (1.1 eq). Filter the DCU from the activated Boc-Val-OH solution and add the filtrate to the neutralized glycine methyl ester solution. Stir the reaction mixture overnight at room temperature.

-

Work-up and Purification: Filter any newly formed DCU. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide. Purify the product by silica gel column chromatography.

-

Deprotection (Optional): The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the free amine. The methyl ester can be hydrolyzed using a mild base to yield the free carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides due to its efficiency, ease of automation, and the ability to produce long polypeptide chains.[3][4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-Based SPPS of a this compound Containing Peptide

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Fmoc-Valine: Pre-activate Fmoc-Val-OH (3-5 eq) with DIC (3-5 eq) and HOBt (3-5 eq) in DMF for 15 minutes. Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours. Filter the resin and collect the filtrate containing the crude peptide.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Peptide Synthesis

The yield and purity of synthesized peptides are critical parameters for their application. The following table provides representative data for the synthesis of this compound containing peptides.

| Synthesis Method | Peptide Sequence | Overall Yield (%) | Purity (%) | Analytical Method | Reference |

| Solution-Phase | Boc-Val-Pro-Ala-Val-Gly-OBzl | 80-90 (intermediates) | >95 (intermediates) | TLC, C-13 NMR | |

| Solid-Phase (Flow) | Leu-Ala-Gly-Val | - | 99.3 | RP-HPLC | [5] |

| Solid-Phase | H-Tyr-Ile-Ile-Phe-Leu-NH₂ | High | Excellent | - | [6] |

Characterization of this compound Containing Polypeptides

The identity and purity of synthesized polypeptides are confirmed using a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry provides the precise molecular weight of the synthesized peptide, confirming its identity. Electrospray ionization (ESI) is a commonly used technique for peptide analysis.

| Peptide | Ionization Method | Expected m/z [M+H]⁺ |

| This compound | ESI | 175.11 |

| Glu-Val-Gly | ESI | 304.15 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide, including the sequence and conformation. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR experiments are employed for complete resonance assignment.

¹H and ¹³C NMR Chemical Shifts for this compound (Predicted)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Valine | ||

| α-CH | 3.9 - 4.1 | 58 - 60 |

| β-CH | 2.1 - 2.3 | 30 - 32 |

| γ-CH₃ | 0.9 - 1.1 | 18 - 20 |

| Glycine | ||

| α-CH₂ | 3.8 - 4.0 | 41 - 43 |

Biological Significance and Signaling Pathways

This compound containing peptides are involved in several important biological processes. The repeating hexapeptide this compound-Val-Ala-Pro-Gly (VGVAPG) in elastin, for example, is a known chemoattractant for various cell types.[7] Additionally, the constituent amino acids, valine and glycine, play roles in nutrient-sensing pathways such as the mTOR pathway.

VGVAPG Chemotactic Signaling

The VGVAPG peptide, an elastin degradation product, initiates a signaling cascade upon binding to the elastin receptor complex (ERC) on the cell surface.[8] This interaction triggers a series of intracellular events leading to cell migration. The ERC consists of three subunits: the elastin-binding protein (EBP), protective protein/cathepsin A (PPCA), and neuraminidase-1 (NEU1).[9] The binding of VGVAPG to EBP activates a G-protein-coupled signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[3]

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids like valine and glycine. The mTORC1 complex is a key player in this pathway, and its activation is dependent on the presence of amino acids. Amino acids signal to mTORC1 through a pathway involving the Rag GTPases, which promotes the translocation of mTORC1 to the lysosomal surface for activation.

Experimental Workflow: Peptide Synthesis and Characterization

A typical workflow for the synthesis and characterization of a this compound containing polypeptide is depicted below. This process ensures the production of a high-purity peptide with confirmed identity for subsequent biological or pharmaceutical applications.

The this compound dipeptide is a versatile and important building block in the field of peptide science. Its incorporation into polypeptide chains influences their structure and biological activity. A thorough understanding of its synthesis, characterization, and role in cellular signaling pathways is essential for the rational design and development of novel peptide-based therapeutics and research tools. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working in this exciting area.

References

- 1. This compound | C7H14N2O3 | CID 6993111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Signaling pathways transduced through the elastin receptor facilitate proliferation of arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Elastin Receptor Complex: A Unique Matricellular Receptor with High Anti-tumoral Potential [frontiersin.org]

- 8. Frontiers | The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Solid-Phase Synthesis of Val-Gly: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide L-Valyl-L-glycine (Val-Gly) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This method is a cornerstone of peptide and protein chemistry, offering a robust and efficient route for the synthesis of custom peptides for various research and development applications.

Introduction

Solid-phase peptide synthesis (SPPS) is a widely adopted technique that allows for the stepwise assembly of amino acids into a peptide chain immobilized on an insoluble resin support.[1] The Fmoc/tBu strategy is a popular approach due to its use of a base-labile Fmoc group for Nα-protection and acid-labile protecting groups for amino acid side chains.[2][3] This protocol details the synthesis of this compound on a pre-loaded Fmoc-Gly-Wang resin, a standard support for the preparation of C-terminal peptide acids.[4][5] The process involves the sequential deprotection of the Fmoc group from the resin-bound glycine and subsequent coupling of Fmoc-protected valine. The final dipeptide is then cleaved from the resin and deprotected.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.

| Parameter | Value/Description | Reference |

| Starting Material | Fmoc-Gly-Wang Resin | [4] |

| Resin Loading Capacity | 0.5 - 1.0 mmol/g | General Practice |

| Reagents | ||

| Fmoc-L-Valine | 3 equivalents (relative to resin loading) | [2] |

| Coupling Agent (HBTU) | 2.9 equivalents (relative to resin loading) | [6] |

| Base (DIPEA) | 6 equivalents (relative to resin loading) | [6] |

| Fmoc Deprotection Solution | 20% Piperidine in DMF | [3] |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | [3] |

| Reaction Conditions | ||

| Coupling Time | 1 - 2 hours | [3] |

| Fmoc Deprotection Time | 15 - 30 minutes | [3] |

| Cleavage Time | 2 - 3 hours | [3] |

| Expected Outcome | ||

| Crude Purity (by HPLC) | >90% | [7] |

| Overall Yield | 70 - 90% (based on initial resin loading) | General Expectation |

Experimental Protocol

This protocol outlines the manual solid-phase synthesis of this compound on a 0.1 mmol scale.

Materials and Reagents

-

Fmoc-Gly-Wang resin (loading: 0.5 mmol/g)

-

Fmoc-L-Valine (Fmoc-Val-OH)

-

N,N'-Diisopropylethylamine (DIPEA)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water (H₂O)

-

Diethyl ether, cold

Equipment

-

Solid-phase synthesis vessel with a sintered glass filter

-

Shaker or vortexer

-

Glassware for reagent preparation

-

Syringes and needles

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purity analysis

-

Mass spectrometer for identity confirmation

Protocol Steps

1. Resin Swelling

-

Weigh 200 mg of Fmoc-Gly-Wang resin (0.1 mmol) into the synthesis vessel.

-

Add 5 mL of DCM and allow the resin to swell for 30 minutes with occasional agitation.

-

Drain the DCM.

-

Add 5 mL of DMF and agitate for another 30 minutes.

-

Drain the DMF.

2. Fmoc Deprotection of Glycine

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

3. Coupling of Fmoc-Valine

-

In a separate vial, dissolve Fmoc-Val-OH (102 mg, 0.3 mmol, 3 eq) and HBTU (113 mg, 0.29 mmol, 2.9 eq) in 2 mL of DMF.

-

Add DIPEA (104 µL, 0.6 mmol, 6 eq) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

-

Dry the resin under vacuum.

4. Cleavage and Deprotection of this compound

-

Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O. Caution: Handle TFA in a fume hood with appropriate personal protective equipment.

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the solution to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

-

Concentrate the filtrate to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

Precipitate the crude peptide by adding 10 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude this compound peptide under vacuum.

5. Analysis

-

The purity of the synthesized this compound dipeptide can be analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

-

The identity of the peptide should be confirmed by mass spectrometry.

Workflow and Pathway Visualization

The following diagrams illustrate the key processes in the solid-phase synthesis of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Chemical pathway of this compound synthesis.

References

- 1. peptide.com [peptide.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. agilent.com [agilent.com]

- 9. Analysis of synthetic peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Purification of Synthetic Valyl-Glycine (Val-Gly) by Reversed-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction: Valyl-Glycine (Val-Gly) is a dipeptide composed of valine and glycine. As a fundamental component in peptide chemistry, its purity is paramount for various applications, including structural biology, in vitro assays, and as a building block in the synthesis of larger, more complex peptides. Following solid-phase peptide synthesis (SPPS), the crude product contains a mixture of the target peptide and various impurities, such as truncated sequences, deletion sequences, and byproducts from the cleavage of protecting groups.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution and efficiency.[2][3] This technique separates molecules based on their hydrophobicity, making it highly effective for purifying peptides from synthesis-related impurities.[2] This application note provides a detailed, step-by-step protocol for the purification of synthetic this compound using RP-HPLC, covering analytical method development, preparative scale-up, and product recovery.

Chromatographic Principles

RP-HPLC separates peptides based on the reversible hydrophobic interaction between the analyte and the stationary phase.[2] The key components are:

-

Stationary Phase: A non-polar stationary phase, typically silica particles chemically bonded with C8 or C18 alkyl chains, is used. For a small and relatively polar dipeptide like this compound, a C18 column provides sufficient hydrophobicity for retention and high-resolution separation.[3][4]

-

Mobile Phase: A polar mobile phase is used, typically a mixture of water (Mobile Phase A) and an organic modifier like acetonitrile (Mobile Phase B).[5][6]

-

Ion-Pairing Agent: An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both mobile phases.[3][5] TFA masks the residual silanol groups on the silica surface, improving peak shape, and forms ion pairs with the charged groups on the peptide, which enhances retention on the non-polar stationary phase.[6]

-

Elution: The purification process starts with a high concentration of the aqueous mobile phase (A), allowing the peptide to bind to the hydrophobic column. The elution of the bound peptide is achieved by applying a gradient of increasing organic mobile phase (B) concentration.[3] More hydrophobic molecules interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.[2]

-

Detection: Peptides are typically monitored using UV detection at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond.[2][3]

Experimental Workflow

The purification process follows a logical sequence from small-scale method development to large-scale purification and final product isolation.

References

- 1. benchchem.com [benchchem.com]

- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

Application Notes and Protocols for the Quantification of Valyl-glycine (Val-Gly)

Introduction

Valyl-glycine (Val-Gly) is a dipeptide composed of valine and glycine. Its accurate quantification is crucial in various fields, including drug development, where it may be part of a larger peptide therapeutic or a prodrug moiety, as well as in nutritional and metabolic research. This document provides detailed application notes and protocols for the analytical quantification of this compound in diverse samples, tailored for researchers, scientists, and drug development professionals. The methods discussed primarily include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are the most widely accepted techniques for peptide analysis.[1]

General Analytical Workflow

The quantification of this compound, like many small peptides, follows a structured workflow from sample acquisition to final data analysis. The complexity of the sample matrix (e.g., biological fluids, pharmaceutical formulations) dictates the extent of sample preparation required to ensure accurate and reproducible results.

Caption: General workflow for this compound quantification.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone technique for peptide purity assessment and quantification, separating molecules based on their hydrophobicity.[1] For small, polar dipeptides like this compound, this method can be challenging without derivatization due to poor retention on typical C18 columns and weak UV absorbance. However, direct analysis is possible with optimized conditions.

Principle: The dipeptide is separated on a hydrophobic stationary phase (e.g., C18) using a polar mobile phase. Quantification is achieved by measuring the absorbance of the peptide bond, typically at low wavelengths (210-220 nm).[2]

Advantages:

-

Widely available instrumentation.

-

Relatively low cost.

-

Established as a primary method for peptide purity analysis.[1]

Limitations:

-

Lower sensitivity compared to MS or fluorescence-based methods.

-

Does not provide molecular weight confirmation.[1]

-

Potential for interference from co-eluting matrix components.

Experimental Protocol: Direct Quantification of Underivatized this compound

This protocol is adapted from a method for the simultaneous analysis of underivatized amino acids and can be optimized for this compound.[3]

-

Sample Preparation (for Pharmaceutical Formulation):

-

Accurately weigh and finely powder a representative sample (e.g., tablets).

-

Dissolve a known amount of the powder in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to achieve a target concentration within the linear range of the assay.[3]

-

Stir for 15 minutes to ensure complete dissolution.[3]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

-

-

Chromatographic Conditions:

-

HPLC System: An HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM Phosphate Buffer (pH 7.4).[3]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient can be optimized, for example, starting with 100% Mobile Phase A and increasing the concentration of Mobile Phase B linearly.[3]

-

Detection: UV at 225 nm.[3]

-

-

Quantification:

-

Prepare a series of this compound standards of known concentrations in the same buffer as the sample.

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the standard curve.

-

Quantitative Data Summary (Hypothetical for this compound based on similar analytes)

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 200 µg/mL | [3] |

| Correlation Coefficient (r²) | > 0.998 | [3] |

| Limit of Detection (LOD) | ~1 µg/mL | - |

| Limit of Quantitation (LOQ) | ~5 µg/mL | [5] |

| Precision (%RSD) | < 2% | [3] |

| Accuracy (% Recovery) | 98 - 102% | [3] |

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a powerful tool for quantifying peptides in complex matrices.[6][7]

Principle: After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For quantification, the instrument can be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Advantages:

-

Provides molecular weight confirmation.[1]

-

Excellent for analyzing complex samples like biological fluids.[6][7]

Limitations:

-

Higher equipment and operational costs.

-

Potential for matrix effects (ion suppression or enhancement).

Experimental Protocol: LC-MS/MS Quantification of this compound

-

Sample Preparation (for Biological Samples, e.g., Plasma):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a suitable internal standard (e.g., stable isotope-labeled this compound).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase and transfer to an autosampler vial.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.

-

Column: C18 column suitable for biomolecules (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A fast gradient optimized to elute this compound with good peak shape.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

This compound: Precursor ion [M+H]⁺ → Product ion (e.g., fragment corresponding to the Val residue).

-

Internal Standard: Corresponding precursor → product ion transition.

-

-

Mass Range: Set to include the expected molecular weight of the protonated molecular ion [M+H]⁺.[1]

-

Quantitative Data Summary (Typical Performance)

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | < 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Method 3: Pre-Column Derivatization for Enhanced Detection

For improved sensitivity and chromatographic retention, especially with UV or fluorescence detection, pre-column derivatization is often employed.[8] Reagents react with the primary or secondary amine groups of the peptide.

Principle: A derivatizing agent is reacted with the this compound dipeptide prior to HPLC injection. This agent attaches a chromophore or fluorophore to the molecule, significantly enhancing its detectability and often increasing its hydrophobicity, which improves retention in RP-HPLC.

Common Derivatizing Agents:

-

Dabsyl Chloride: Reacts with primary and secondary amines to form colored derivatives detectable in the visible range.[9]

-

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent derivatives.[8]

-

9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form fluorescent derivatives.[8]

-

AccQ•Tag (AQC): A reagent that reacts with primary and secondary amines to yield stable, fluorescent adducts.[10]

Caption: Decision flowchart for selecting an analytical method.

Experimental Protocol: Dabsyl Chloride Derivatization

This protocol is based on methods used for derivatizing amino acids and small peptides.[9]

-

Reagent Preparation:

-

Dabsyl Chloride Solution: Prepare a solution of dabsyl chloride in acetone or acetonitrile.[9]

-

Buffer: Prepare a carbonate buffer (e.g., 0.1 M, pH 9.0).

-

-

Derivatization Procedure:

-

To 50 µL of the sample or standard, add 100 µL of the carbonate buffer.

-

Add 150 µL of the dabsyl chloride solution.

-

Vortex the mixture and incubate at 70°C for 15-30 minutes in a heating block.[9]

-

After incubation, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a small amount of a primary amine-containing solution (e.g., glycine) if necessary to consume excess reagent, or dilute with the mobile phase.

-

The sample is now ready for HPLC injection.

-

-

Chromatographic Conditions:

-

HPLC System: HPLC with a UV/Vis or Diode Array Detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic content to separate the dabsylated this compound from reagent peaks and other impurities.

-

Detection: Visible wavelength, typically around 436 nm for dabsyl derivatives.

-

Quantitative Data Summary (Expected Performance)

| Parameter | Typical Value |

| Linearity Range | pmol to nmol level |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | Low pmol / high fmol |

| Limit of Quantitation (LOQ) | Low pmol level |

| Precision (%RSD) | < 3% |

| Accuracy (% Recovery) | 97 - 103% |

References

- 1. benchchem.com [benchchem.com]

- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

Application Notes and Protocols: Val-Gly in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Valine-Glycine (Val-Gly) dipeptide in drug delivery systems. The primary application of this compound is as a component of enzymatically cleavable linkers in targeted drug delivery, most notably in Antibody-Drug Conjugates (ADCs).

Introduction

The this compound motif is a key component in the design of advanced drug delivery systems, particularly in the realm of oncology. Its utility lies in its susceptibility to cleavage by specific lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][] This targeted cleavage allows for the controlled release of a cytotoxic payload at the site of action, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3] this compound is often incorporated into larger peptide sequences, such as Val-Cit (Valine-Citrulline) or Val-Ala (Valine-Alanine), to optimize stability and cleavage kinetics.[][]

Mechanism of Action: Targeted Drug Release

The fundamental principle behind the use of this compound and related peptide linkers in ADCs is the targeted delivery of a potent cytotoxic agent to cancer cells. The process can be summarized in the following steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the this compound containing linker remains stable.[3] The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a host of degradative enzymes and characterized by an acidic environment.

-

Enzymatic Cleavage: Within the lysosome, proteases, particularly Cathepsin B, recognize and cleave the peptide linker at the this compound or a related sequence.[1][]

-

Payload Release and Action: This cleavage liberates the cytotoxic payload from the antibody. The released drug can then exert its pharmacological effect, leading to cancer cell death.